(-)-叔丁基 (S)-2-羟基丁酸酯

描述

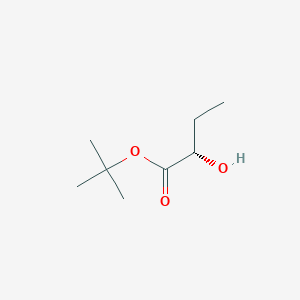

(-)-tert-Butyl (S)-2-hydroxybutyrate is a chiral compound with the chemical formula C<sub>8</sub>H<sub>16</sub>O<sub>3</sub>. It belongs to the class of organic compounds known as hydroxy fatty acids and derivatives. The compound has a hydroxyl group attached to the second carbon of the butyrate chain. It is commonly used in organic synthesis and pharmaceutical research.

Synthesis Analysis

The synthesis of (-)-tert-Butyl (S)-2-hydroxybutyrate can be achieved through various methods, including esterification or transesterification reactions. For example, it can be synthesized by reacting tert-butanol with (S)-2-hydroxybutyric acid in the presence of an acid catalyst.

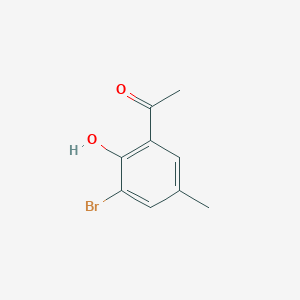

Molecular Structure Analysis

The molecular structure of (-)-tert-Butyl (S)-2-hydroxybutyrate consists of a tert-butyl group (tert-C<sub>4</sub>H<sub>9</sub>) attached to the chiral center of the 2-hydroxybutyrate moiety. The compound exists as a single enantiomer due to the chiral nature of the hydroxyl group.

Chemical Reactions Analysis

(-)-tert-Butyl (S)-2-hydroxybutyrate can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and oxidation. For example, it can be hydrolyzed to form (S)-2-hydroxybutyric acid and tert-butanol.

Physical And Chemical Properties Analysis

- Physical Properties :

- Molecular Weight: ~160.22 g/mol

- Melting Point: Varies based on enantiomer

- Solubility: Soluble in organic solvents (e.g., ethanol, acetone)

- Chemical Properties :

- Reacts with acids and bases

- Forms hydrogen bonds due to the hydroxyl group

科学研究应用

合成与催化

- 不对称合成:(-)-叔丁基 (S)-2-羟基丁酸酯可通过不对称还原合成。例如,Ou、Feng 和 Xu (2013) 展示了使用酿酒酵母 B5 作为催化剂不对称还原叔丁基乙酰乙酸酯合成 (S)-叔丁基 3-羟基丁酸酯,在优化条件下实现了高光学纯度和 100% 转化率 (Ou, Feng, & Xu, 2013)。

药物化学

- 药物合成:在药物化学领域,(-)-叔丁基 (S)-2-羟基丁酸酯的衍生物已被利用。Scheffler 等人 (2002) 探索了衍生于 (S)-4-氯-3-羟基丁酸酯(与 (-)-叔丁基 (S)-2-羟基丁酸酯相关的化合物)的手性 (4-羟基-四呋喃亚烷基) 羧酸酯的制备和立体选择性氢化,展示了它们在合成功能性反式和顺式-3,5-二羟基酯中的潜力 (Scheffler et al., 2002)。

生物医学研究

- 氧化应激研究:Altman 等人 (1993, 1994) 使用叔丁基氢过氧化物(一种密切相关的化合物)研究了氧化应激对哺乳动物细胞中 DNA 碱基的影响。这项研究有助于了解由氧化应激引起的 DNA 损伤,这在各种疾病和衰老过程中至关重要 (Altman et al., 1993)(Altman et al., 1994)。

高分子科学

- 聚合物合成:在高分子科学中,(-)-叔丁基 (S)-2-羟基丁酸酯的衍生物非常重要。Tsai、Wang 和 Darensbourg (2016) 报道了衍生自二羟基丁酸的环境友好型 CO2 基共聚物的生产,突出了其在生物相容性聚合物中的应用 (Tsai, Wang, & Darensbourg, 2016)。

环境研究

- 降解研究:Hong、Win 和 Pehkonen (1998) 对特布磷(一种与 (-)-叔丁基 (S)-2-羟基丁酸酯结构相似的化合物)的水解研究提供了对这种化合物环境降解和影响的见解 (Hong, Win, & Pehkonen, 1998)。

安全和危害

(-)-tert-Butyl (S)-2-hydroxybutyrate is generally considered safe when handled properly. However, standard laboratory safety precautions should be followed during its synthesis, handling, and storage.

未来方向

Research on (-)-tert-Butyl (S)-2-hydroxybutyrate could explore its potential applications in drug development, asymmetric synthesis, and chiral catalysis. Investigating its biological activity and pharmacological properties may lead to novel therapeutic agents.

属性

IUPAC Name |

tert-butyl (2S)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRLOYNUXQZAPJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530956 | |

| Record name | tert-Butyl (2S)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-tert-Butyl (S)-2-hydroxybutyrate | |

CAS RN |

37787-90-9 | |

| Record name | tert-Butyl (2S)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

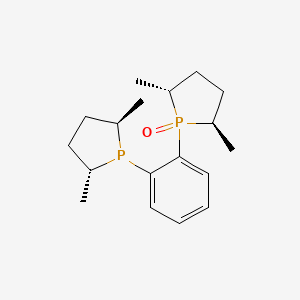

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。